6-(1-methylcyclopropyl)pyrimidin-4-amine
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Overview
Description
6-(1-methylcyclopropyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methylcyclopropyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Dimroth rearrangement is a well-known reaction used in the synthesis of pyrimidine derivatives. This rearrangement involves the isomerization of heterocycles, which can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(1-methylcyclopropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
6-(1-methylcyclopropyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(1-methylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These are bicyclic compounds with two fused pyrimidine rings and have similar chemical properties.
Pyrimidinones: These compounds contain a pyrimidine ring with an additional oxygen atom, leading to different reactivity and applications.
Uniqueness
6-(1-methylcyclopropyl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763759-55-1 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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